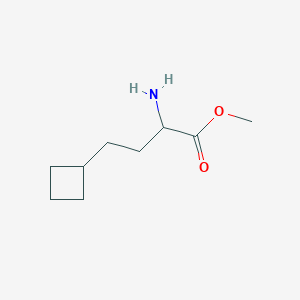
N-(3-chloropropyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloropropyl)prop-2-en-1-amine is an organic compound with the molecular formula C6H12ClN It is a derivative of prop-2-en-1-amine, where a chlorine atom is attached to the third carbon of the propyl chain
准备方法
Synthetic Routes and Reaction Conditions
N-(3-chloropropyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of prop-2-en-1-amine with 3-chloropropyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Prop-2-en-1-amine and 3-chloropropyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
N-(3-chloropropyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-(3-azidopropyl)prop-2-en-1-amine, N-(3-thiopropyl)prop-2-en-1-amine, etc.
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(3-chloropropyl)propylamine.
科学研究应用
N-(3-chloropropyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of various functionalized amines.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-(3-chloropropyl)prop-2-en-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and chloropropyl functionalities. These interactions may involve:
Nucleophilic Attack: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new chemical bonds.
Pathways: The compound may participate in pathways involving amine functionalization, such as the formation of amides, imines, or other nitrogen-containing compounds.
相似化合物的比较
N-(3-chloropropyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
N-(3-bromopropyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine. Bromine is more reactive in substitution reactions.
N-(3-iodopropyl)prop-2-en-1-amine: Contains an iodine atom, which is even more reactive than bromine and chlorine.
N-(3-chloropropyl)propylamine: Lacks the double bond in the prop-2-en-1-amine moiety, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate for the synthesis of complex organic molecules and bioactive compounds. Further research and development may uncover new applications and enhance its utility in scientific and industrial contexts.
属性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC 名称 |
3-chloro-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-2-5-8-6-3-4-7/h2,8H,1,3-6H2 |
InChI 键 |
CKDSHTCVVQWHSF-UHFFFAOYSA-N |
规范 SMILES |
C=CCNCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


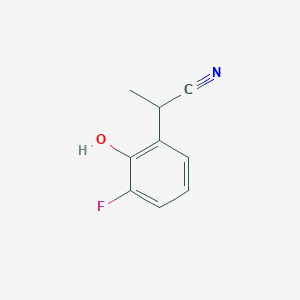
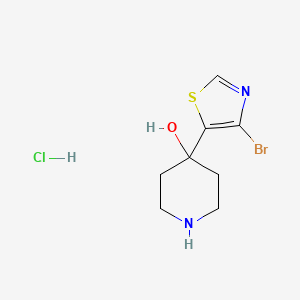
methyl}prop-2-enamide](/img/structure/B13546190.png)
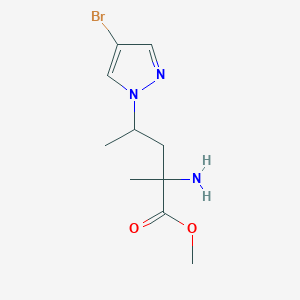
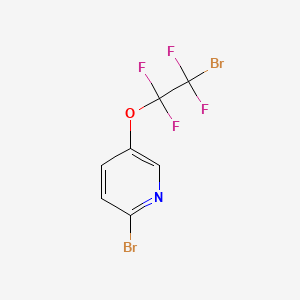
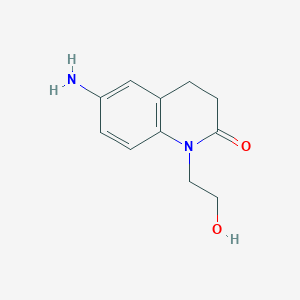
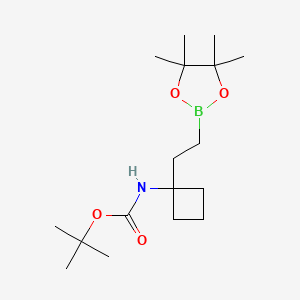
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
